molecular formula C11H12F3N3O2 B2654017 4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine CAS No. 2415566-03-7

4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine

Cat. No.: B2654017
CAS No.: 2415566-03-7
M. Wt: 275.231
InChI Key: NJMRHAJWWXWXKK-UHFFFAOYSA-N
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Description

4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine is a chemical compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position The carbonyl group at the 4-position is linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
  • 4-Hydroxy-2-mercapto-6-(trifluoromethyl)pyrimidine

Uniqueness

4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c1-7-15-8(6-9(16-7)11(12,13)14)10(18)17-2-4-19-5-3-17/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMRHAJWWXWXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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